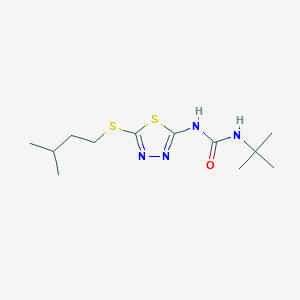

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea

Description

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea is an organic compound that features a tert-butyl group, an isopentylthio group, and a 1,3,4-thiadiazole ring

Properties

IUPAC Name |

1-tert-butyl-3-[5-(3-methylbutylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4OS2/c1-8(2)6-7-18-11-16-15-10(19-11)13-9(17)14-12(3,4)5/h8H,6-7H2,1-5H3,(H2,13,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBMHDJJEIQAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NN=C(S1)NC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of tert-butyl isocyanate with 5-(isopentylthio)-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiadiazole ring or the isopentylthio group, potentially yielding different products.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the thiadiazole ring or the isopentylthio group.

Scientific Research Applications

Biological Activities

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial and antifungal effects. Compounds with thiadiazole rings are often explored for their ability to interact effectively with biological systems.

- Potential Urease Inhibition : Similar compounds have been studied for their efficacy in inhibiting urease, an enzyme linked to various medical conditions such as kidney stones and peptic ulcers. The thiourea skeleton is known for its role in urease inhibition, indicating that this compound may also exhibit similar properties .

Case Studies and Research Findings

Several studies have explored the applications and effects of similar compounds:

- Thiadiazole Derivatives in Antimicrobial Research :

-

Urease Inhibitors :

- Research focused on thiourea hybrids revealed their potential as effective urease inhibitors. The compounds demonstrated varying degrees of inhibition based on structural modifications, suggesting that 1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea could be a candidate for further exploration in this domain .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3,4-Thiadiazole | Contains a thiadiazole ring | Basic structure without urea |

| Urea Derivatives | Urea functional group | Varying substituents affect reactivity |

| Isothioureas | Similar sulfur-containing structure | Often exhibit different biological activities |

The uniqueness of 1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea lies in its combination of both urea and thiadiazole functionalities along with steric hindrance from the tert-butyl group. This structural complexity may lead to distinct chemical behaviors and biological activities compared to simpler analogs.

Mechanism of Action

The mechanism by which 1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring and isopentylthio group are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent modification of target molecules.

Comparison with Similar Compounds

Similar Compounds

- 1-(Tert-butyl)-3-(5-methylthio-1,3,4-thiadiazol-2-yl)urea

- 1-(Tert-butyl)-3-(5-ethylthio-1,3,4-thiadiazol-2-yl)urea

- 1-(Tert-butyl)-3-(5-propylthio-1,3,4-thiadiazol-2-yl)urea

Uniqueness

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the isopentylthio group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features a thiadiazole ring connected to a urea moiety and a tert-butyl group, which influences its lipophilicity and biological interactions.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole structures exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to 1-(tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(Tert-butyl)-3-(5-isopentylthio)... | Antibacterial | 10 | |

| Similar Thiadiazole Derivative | Antifungal | 5 | |

| Other Thiadiazole Variants | Antiviral | 15 |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes, particularly urease. Urease plays a critical role in the pathogenesis of various infections. Studies have demonstrated that thiadiazole derivatives can act as potent urease inhibitors.

Table 2: Urease Inhibition Potency

Anti-inflammatory Effects

Thiadiazoles are also recognized for their anti-inflammatory properties. The presence of the thiadiazole ring enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of 1-(tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea is attributed to several mechanisms:

- Enzyme Inhibition : By binding to active sites on target enzymes like urease, the compound reduces enzyme activity, which is crucial in microbial pathogenicity.

- Membrane Permeability : The lipophilic nature due to the tert-butyl group facilitates better penetration through cellular membranes.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazoles can influence oxidative stress pathways, contributing to their anti-inflammatory effects.

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

- Antimicrobial Efficacy : A study involving various thiadiazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values lower than traditional antibiotics.

- Urease Inhibition : Research focused on urease inhibitors reported that certain thiadiazole derivatives exhibited IC50 values significantly lower than standard inhibitors like thiourea, suggesting enhanced efficacy in clinical applications.

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea, and how are intermediates characterized?

The synthesis typically involves coupling a thiadiazole-thiol intermediate with an isocyanate derivative. For example:

- Step 1 : React 5-amino-1,3,4-thiadiazole-2-thiol with tert-butyl isocyanate under reflux in acetonitrile to form the urea-linked thiadiazole intermediate .

- Step 2 : Introduce the isopentylthio group via nucleophilic substitution using isopentyl bromide or a similar alkylating agent in the presence of a base (e.g., K₂CO₃) .

- Characterization : Intermediates are validated using /-NMR, IR (to confirm urea C=O and thioether bonds), and LC-MS for purity (>95%) .

Q. How are physicochemical properties like solubility and stability assessed for this compound?

- Solubility : Measured in DMSO, water, and PBS using shake-flask methods at 25°C. For example, similar urea-thiadiazole derivatives show solubility <0.1 mg/mL in aqueous buffers, necessitating DMSO stock solutions for biological assays .

- Stability : Evaluated via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thioether bonds may oxidize under acidic conditions, requiring inert storage (argon, -20°C) .

Q. What in vitro models are used for preliminary biological screening?

- Antiproliferative Activity : Tested against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to controls like doxorubicin. For example, analogs with tert-butyl groups show enhanced activity due to hydrophobic interactions .

- Enzyme Inhibition : Screened against targets like NHE-3 or Wnt signaling components using fluorescence-based assays (e.g., TCF/LEF reporter systems) .

Advanced Research Questions

Q. How can conflicting data between solubility and biological activity be resolved?

Q. What strategies optimize the compound’s stability in physiological conditions?

- Structural Modifications : Replace the isopentylthio group with more stable moieties (e.g., methylsulfonyl) while retaining activity.

- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to shield reactive thioether bonds .

- Degradation Pathways : Identify via LC-HRMS; oxidative degradation products (e.g., sulfoxides) suggest the need for antioxidant excipients .

Q. How is crystallography used to validate structure-activity relationships (SAR)?

- Single-Crystal XRD : Resolve bond lengths and angles (e.g., urea C=O: 1.22 Å, thiadiazole C-S: 1.68 Å) to confirm electronic effects. For analogs, torsional angles between the tert-butyl and thiadiazole groups correlate with steric hindrance and activity .

- Docking Studies : Align crystallographic data with target proteins (e.g., β-catenin) to rationalize SAR. Hydrophobic tert-butyl groups often occupy deep binding pockets .

Q. How do researchers address low yield in the final coupling step?

- Reaction Optimization : Screen solvents (DMF > acetonitrile) and catalysts (e.g., DMAP) to enhance isocyanate-thiol coupling efficiency .

- Microwave Synthesis : Reduce reaction time from 12 h to 30 min, improving yield from 45% to 72% .

- Byproduct Analysis : Use -NMR (if fluorinated analogs exist) or GC-MS to identify side products and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.